molecular formula C7H10O B598597 4-Ethynyltetrahydro-2H-pyran CAS No. 1202245-65-5

4-Ethynyltetrahydro-2H-pyran

Cat. No.: B598597
CAS No.: 1202245-65-5
M. Wt: 110.156
InChI Key: BMYOVGRZKOKXMG-UHFFFAOYSA-N
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Description

4-Ethynyltetrahydro-2H-pyran is a heterocyclic compound with the molecular formula C7H10O. It features a tetrahydropyran ring with an ethynyl group attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency in forming the tetrahydropyran ring system. The reaction conditions often include the use of catalysts such as transition metals or acids to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for 4-Ethynyltetrahydro-2H-pyran are not extensively documented, the general approach involves large-scale synthesis using the aforementioned electrocyclization techniques. The use of continuous flow reactors and optimized catalytic systems can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyltetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethynyltetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethynyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison: 4-Ethynyltetrahydro-2H-pyran is unique due to its tetrahydropyran ring system combined with an ethynyl group. This structure imparts distinct reactivity and potential biological activities compared to similar compounds. For instance, 4-Ethynylpyridine lacks the oxygen atom in the ring, which can significantly alter its chemical properties and applications .

Properties

IUPAC Name

4-ethynyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYOVGRZKOKXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720569
Record name 4-Ethynyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202245-65-5
Record name 4-Ethynyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyloxane
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